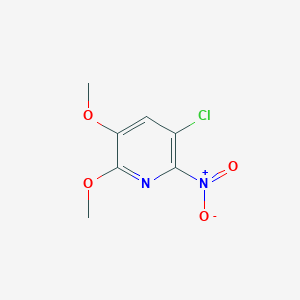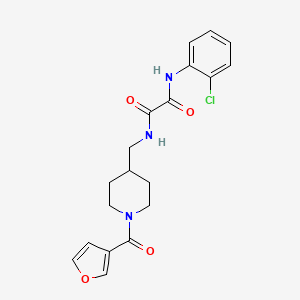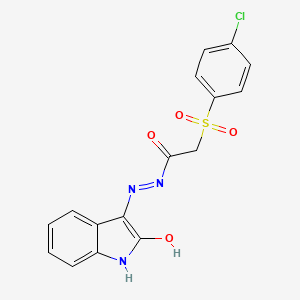![molecular formula C18H16N4O2 B2687373 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235079-49-8](/img/structure/B2687373.png)
3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one” is a complex organic molecule that contains several functional groups, including an indoline group, a triazine group, and a ketone group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indoline and triazine groups means that the molecule will have multiple rings, and the ketone group will introduce polarity into the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The indoline and triazine groups are likely to be involved in aromatic substitution reactions, while the ketone group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ketone group could influence its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .科学的研究の応用
Photocatalysis and Synthesis
Light-Induced Deazolation and Hydrogen Atom Transfer: Researchers have developed a regionally selective visible-light-mediated deazolation of 1,2,3-benzotriazin-4(3H)-one, leading to the formation of 3-substituted indolin-2-one. This transformation is crucial because 3-substituted indolin-2-one serves as a fundamental structural motif in many biologically active molecules and natural products. Notably, the switch from reported nickel catalysis (yielding C3-substituted 3,4-dihydroisoquinolin-1(2H)-one) to photocatalysis enables distinct reactivity. Photocatalytic deazolation followed by nitrogen-mediated hydrogen atom transfer results in exclusive formation of 3-substituted indolin-2-one. The practical utility of this process is highlighted through gram-scale synthesis and subsequent amide formation .
Molecular Modeling Studies
Insights into Structure-Activity Relationships: Molecular modeling studies provide valuable insights into the interactions and behavior of this compound. Researchers have explored its binding modes, electronic properties, and potential interactions with biological targets. These computational investigations aid in predicting its pharmacological activity, solubility, and stability. Understanding the structure-activity relationships is essential for optimizing its use in drug design and development .
Antimicrobial Activity
Evaluating Efficacy Against Pathogens: In vitro and in vivo studies have assessed the antimicrobial potential of 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one. Researchers investigate its effectiveness against bacteria, fungi, and other pathogens. The compound’s mechanism of action, toxicity profile, and potential as a novel antimicrobial agent are areas of active research .
Anticancer Properties
Targeting Cancer Cells: Given the compound’s unique structure, researchers explore its anticancer properties. In particular, they investigate its effects on various cancer cell lines, including prostate, pancreatic, and acute leukemia cells. Preclinical studies assess its cytotoxicity, apoptosis-inducing capabilities, and potential as a targeted therapy. Understanding its mode of action and selectivity is crucial for advancing its development as an anticancer drug .
特性
IUPAC Name |
3-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12(17(23)21-11-10-13-6-2-5-9-16(13)21)22-18(24)14-7-3-4-8-15(14)19-20-22/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESIGCSVIIJTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)




![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2687308.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)
